molecular formula C11H15NO2S B12097311 5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B12097311
M. Wt: 225.31 g/mol
InChI Key: SWUCXECTDOTREZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with 4-(hydroxymethyl)piperidine. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is unique due to the presence of both the piperidine ring and the hydroxymethyl group. This combination enhances its potential for biological activity and makes it a versatile compound for various applications .

Biological Activity

5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. One common method includes the reaction of 5-bromothiophene-2-carboxaldehyde with 4-hydroxypiperidine in the presence of triethylamine and water at elevated temperatures. The reaction conditions yield a product with a reported purity of over 70% and a melting point between 66-68 °C .

Biological Activity

The biological activities of this compound have been studied in various contexts, particularly focusing on its antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of thiophene compounds, including this compound, exhibit notable antibacterial activity. In vitro studies have shown effectiveness against several Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure demonstrated minimum inhibitory concentration (MIC) values ranging from 0.30.3 to 8.5μM8.5\,\mu M against pathogens like Pseudomonas aeruginosa and Escherichia coli .

CompoundMIC (µM)Bacteria Type
This compound<8.5Gram-negative
Similar Thiophene Derivative<0.3Gram-positive

Antifungal Activity

In addition to antibacterial properties, this compound also shows antifungal activity. A study highlighted that thiophene derivatives exhibited significant inhibition against various fungal strains, suggesting a broad-spectrum efficacy that could be harnessed for therapeutic applications .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Compounds derived from similar structures have demonstrated greater anti-inflammatory effects than well-known agents like curcumin in specific models . This suggests that the compound could play a role in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have documented the pharmacological profiles of thiophene derivatives:

  • Study on Hepatic Stellate Cells : A series of compounds were tested for their ability to inhibit the activation of hepatic stellate cells, which are crucial in liver fibrosis. The results indicated that certain thiophene derivatives could significantly reduce cell activation at concentrations as low as 10μM10\,\mu M .
  • Microbial Inhibition Study : A comparative study assessed the antibacterial efficacy of multiple thiophene derivatives against standard bacterial strains. The results showed that some compounds were more effective than traditional antibiotics like streptomycin and ciprofloxacin .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiophene derivatives indicated that modifications in substituents could enhance biological activity, particularly against resistant bacterial strains .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-[4-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c13-7-9-3-5-12(6-4-9)11-2-1-10(8-14)15-11/h1-2,8-9,13H,3-7H2

InChI Key

SWUCXECTDOTREZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(S2)C=O

Origin of Product

United States

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